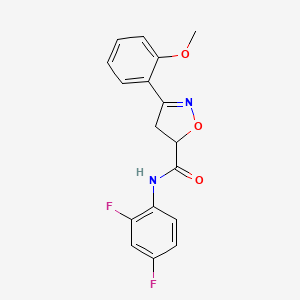

![molecular formula C20H21FN4O2S B4625611 2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)

2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide

Overview

Description

The compound belongs to a class of chemicals that have been extensively explored for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. These compounds often contain several functional groups, including triazole, acetamide, and fluoroaromatic units, which contribute to their reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the preparation of core heterocyclic frameworks followed by functional group modifications. For example, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, illustrating the complexity and diversity of synthetic routes that might be applicable to our compound (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as NMR, IR, and mass spectrometry. The detailed molecular structure, including the spatial arrangement of atoms, significantly influences the chemical reactivity and interaction with biological targets. Kariuki et al. (2021) provided insights into the structural characterization of similar compounds, highlighting the importance of single crystal diffraction studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For example, the triazole and acetamide groups can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions, enabling further chemical modifications. Olszewska, Tarasiuk, and Pikus (2011) characterized the powder diffraction data of N-derivatives of phenoxyacetamide, providing insight into potential reactivity and applications as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Scientific Research Applications

Potential as a Pesticide

Research has characterized the X-ray powder diffraction properties of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a category under which the chemical may fall, highlighting their potential as pesticides. The study provided experimental data including 2θ peak positions, relative peak intensities, and unit-cell parameters, which are essential for understanding the crystallographic properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Development of Pharmaceutical Compounds

Neurokinin-1 Receptor Antagonist : A study discussed the synthesis and efficacy of a compound with a similar structural framework, emphasizing its high affinity as an orally active neurokinin-1 receptor antagonist. This compound showed promise in pre-clinical tests relevant to emesis and depression, offering insights into the therapeutic potential of such derivatives (Harrison et al., 2001).

Radioligand for PET Imaging : Another application involves the synthesis of DPA-714, a fluorine-18 labeled compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This highlights the compound's utility in biomedical imaging and neurological research (Dollé et al., 2008).

Advanced Materials

Nonlinear Optics : The crystal structures and packing of derivatives structurally varied at C-4 for octupolar nonlinear optics applications have been reported. This research indicates the potential use of such compounds in developing new materials for nonlinear optical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Silylation of N-(2-hydroxyphenyl)acetamide : A study on the interaction with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic benzoxazasiloles. This research demonstrates the compound's relevance in the synthesis of heterocycles, which are crucial in various chemical manufacturing processes (Lazareva et al., 2017).

properties

IUPAC Name |

2-[[5-[(2,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c1-13-4-5-14(2)17(10-13)27-11-18-23-24-20(25(18)3)28-12-19(26)22-16-8-6-15(21)7-9-16/h4-10H,11-12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCCDXZXHLSKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)

![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)

![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)

![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)

![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)

![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)